Isomaltosylfructoside

Description

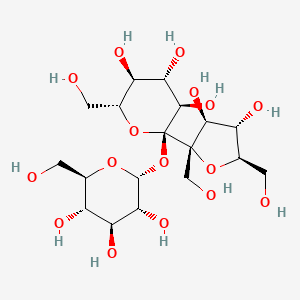

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Isomaltosylfructoside Synthesis and Bioproduction

Chemoenzymatic Synthesis Routes and Mechanistic Elucidation

Chemoenzymatic synthesis represents a sophisticated approach to producing isomaltosylfructoside, merging the high selectivity of enzymatic catalysts with the adaptability of chemical synthesis. smolecule.com This integrated strategy provides precise control over the formation of the final product, often leading to high yields and selectivity. smolecule.com The core of this methodology lies in the strategic use of enzymes, particularly glycosyltransferases and glycoside hydrolases, to construct the desired oligosaccharide structure. smolecule.commdpi.com

Role of Specific Glycosyltransferases and Glycoside Hydrolases in Oligosaccharide Elongation

The synthesis of this compound is significantly influenced by the action of specific enzymes that facilitate the extension of oligosaccharide chains. smolecule.comwikipedia.org Glycosyltransferases (GTs) are pivotal in this process, as they catalyze the transfer of sugar units from a donor molecule to an acceptor molecule, thereby forming specific glycosidic bonds. wikipedia.orgfrontiersin.org These enzymes, sourced from various microorganisms like bacteria and fungi, are known for their capacity to produce complex oligosaccharides, including fructooligosaccharides, under controlled laboratory conditions. smolecule.com

Glycoside hydrolases (GHs), which primarily break down glycosidic linkages, can also be employed in synthesis through a process called transglycosylation. mdpi.com Under specific reaction conditions where an alternative acceptor molecule is present, these enzymes can catalyze the formation of new glycosidic bonds. mdpi.commdpi.com

A notable enzyme in this context is β-fructofuranosidase, which plays a critical role in the transglycosylation reactions that form this compound. smolecule.com It operates via a double-displacement mechanism, creating a temporary covalent bond with a fructosyl unit from a donor substrate, typically sucrose (B13894), before transferring it to an acceptor molecule. smolecule.com

Substrate Specificity and Regioselectivity in Enzymatic Transglycosylation

The success of enzymatic transglycosylation hinges on the substrate specificity and regioselectivity of the enzymes used. smolecule.comnih.gov Substrate specificity refers to an enzyme's preference for particular donor and acceptor molecules. rsc.orgbiorxiv.org This specificity is largely determined by the three-dimensional structure of the enzyme's active site, which dictates how well a substrate can bind. smolecule.combiorxiv.org For instance, the fructose-binding site in some enzymes is stabilized by a network of hydrogen bonds involving specific amino acid residues like arginine and glutamate, which influences which substrates can be accommodated. smolecule.com

Regioselectivity, the ability of an enzyme to catalyze a reaction at a specific position on a substrate molecule, is equally crucial for the synthesis of a defined product like this compound. nih.govnih.gov In the case of β-fructofuranosidase, when incubated with sucrose and various acceptors like xylose, isomaltose (B16258), and lactose, the enzyme specifically transfers the fructosyl residue to the C1 hydroxyl group of the acceptor. researchgate.net This high degree of regioselectivity ensures the efficient production of the desired fructosylated compounds. researchgate.net The regioselectivity of β-galactosidases has also been shown to be dependent on the acceptor molecule, with different linkages being formed when using acceptors like D-mannose compared to GlcNAc or GalNAc. nih.gov

The specificity of these enzymes can be influenced and even engineered. For example, mutations in the catalytic residues of glycosidases can create "glycosynthases" that are capable of synthesizing oligosaccharides with high efficiency and regioselectivity but are unable to hydrolyze the product. mdpi.comnih.gov

Table 1: Examples of Enzymes in this compound Synthesis and their Properties

| Enzyme Type | Specific Enzyme Example | Role | Key Characteristics |

| Glycosyltransferase | Glucansucrases | Synthesis of α-D-glucans | Can produce isomelezitose from sucrose, though often at low yields. researchgate.net |

| Glycoside Hydrolase | β-Fructofuranosidase | Transglycosylation | Transfers fructosyl moiety from sucrose to an acceptor; operates via a double-displacement mechanism. smolecule.com |

| Glycoside Hydrolase | Cyclodextrin glycosyltransferase (CGTase) | Transglycosylation | Catalyzes disproportionation, cyclization, and coupling reactions with different kinetic mechanisms. nih.gov |

| Glycoside Hydrolase | β-Galactosidase | Transglycosylation | Exhibits varying regioselectivity depending on the acceptor molecule. nih.gov |

Kinetic and Mechanistic Studies of Transglycosylation Reactions

Understanding the kinetics and mechanisms of transglycosylation is fundamental to optimizing the synthesis of this compound. nih.govnih.gov Transglycosylation reactions catalyzed by retaining glycoside hydrolases proceed through a two-step double displacement mechanism. nih.gov This involves the formation of a covalent glycosyl-enzyme intermediate, followed by the transfer of the glycosyl group to an acceptor molecule, which can be water (hydrolysis) or another sugar (transglycosylation). nih.govnih.gov

Kinetic studies reveal that the rates of these reactions can be influenced by various factors. For example, the transglycosylation activity of β-fructofuranosidase is highly dependent on reaction conditions such as temperature and pH, with optimal activity often observed between 45-55°C and a pH of 4.5 to 6.0. smolecule.com Furthermore, these reactions can be subject to inhibition. For instance, transfructosylation reactions can be non-competitively inhibited by glucose. smolecule.com

The kinetic mechanisms can also vary between different types of transglycosylation reactions catalyzed by the same enzyme. nih.gov Cyclodextrin glycosyltransferase (CGTase), for instance, exhibits a ping-pong mechanism for disproportionation reactions and a random ternary complex mechanism for coupling reactions. nih.gov Such detailed kinetic understanding allows for the development of accurate models to predict reaction outcomes and optimize production conditions. smolecule.com

Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM), have provided deeper insights into the energy barriers of hydrolysis versus transglycosylation, indicating that the energy barriers for transglycosylation can be higher than for hydrolysis. nih.govfrontiersin.org These studies help to explain the observed regioselectivity and provide a basis for rationally engineering enzymes for improved synthetic efficiency. nih.gov

Optimization Strategies for Enzymatic Bioreactor Systems and Process Scale-Up

Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of enzymatic bioreactor systems and a robust scale-up strategy. creative-biogene.comidbs.com The goal is to maximize product yield and productivity while ensuring process efficiency and cost-effectiveness. creative-biogene.comache-pub.org.rs

Key aspects of bioreactor optimization include adjusting operating conditions such as temperature, pH, and substrate concentrations. creative-biogene.com For this compound production, maintaining optimal conditions for the specific enzymes used is critical. smolecule.com Immobilization of enzymes on solid supports is a common and effective strategy to enhance stability, allow for continuous operation, and simplify product separation. smolecule.com Various materials have been explored for enzyme immobilization, including sodium alginate, sawdust, and synthetic resins, each offering different advantages in terms of yield and reusability. smolecule.com

Process scale-up involves more than simply increasing the volume of the reactor. idbs.comiptsalipur.org It requires careful consideration of factors like mass transfer, mixing efficiency, and heat removal, which can become limiting at larger scales. idbs.com Models based on principles of fluid dynamics, thermodynamics, and mass transfer are used to guide the scaling-up process. creative-biogene.com For instance, maintaining a constant power per unit volume or a consistent Reynolds number helps to ensure that mixing efficiency remains comparable between different scales. creative-biogene.com

Fed-batch strategies, where substrates are added incrementally during the fermentation, can improve productivity at high biomass loadings. ache-pub.org.rs This approach allows for better control over substrate concentrations, preventing both depletion and the accumulation of inhibitory byproducts. ache-pub.org.rs

Table 2: Bioreactor Optimization and Scale-Up Considerations

| Parameter | Laboratory-Scale Focus | Industrial-Scale Challenge | Optimization/Scale-Up Strategy |

| Mixing | Homogeneous conditions easily achieved. | Gradients in temperature, pH, and nutrients. idbs.com | Maintain constant power per unit volume; match Reynolds number. creative-biogene.com |

| Oxygen Transfer | Sufficient for small volumes. | Can become a limiting factor due to reduced surface area-to-volume ratio. idbs.com | Efficient aeration systems, use of oxygen vectors. idbs.com |

| Shear Stress | Generally low. | Increased agitation can damage cells. idbs.com | Careful design of impellers and optimization of mixing strategies. idbs.com |

| Process Control | Tight control of parameters. | Maintaining consistency across a larger volume. idbs.com | Advanced sensor technology, real-time monitoring, and computational modeling. creative-biogene.com |

Chemical Glycosylation Approaches for this compound and Analogues

While enzymatic methods offer high selectivity, chemical glycosylation provides a versatile alternative for the synthesis of this compound and its analogues. wikipedia.orgnih.gov This approach involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) to a glycosyl acceptor (a sugar with a free hydroxyl group) in the presence of an activating reagent, typically a Lewis acid. wikipedia.org

A significant challenge in chemical glycosylation is controlling the stereochemistry at the newly formed glycosidic bond. wikipedia.org The outcome can be influenced by factors such as the nature of the protecting groups on the sugar molecules and the reaction conditions. nih.gov For example, the presence of a participating group at the C-2 position of the donor can direct the formation of a 1,2-trans glycosidic bond. nih.gov

Various glycosyl donors have been developed, including glycosyl halides (like iodides), thioglycosides, and trichloroacetimidates, each with its own activation methods and stereochemical outcomes. wikipedia.orgnih.gov For instance, glycosyl iodides can be activated under basic conditions to favor the formation of β-glycosides. wikipedia.org

Microbial Fermentation Pathways for this compound Production

Microbial fermentation presents a viable and often sustainable route for the production of this compound. smolecule.com This process utilizes whole microbial cells or their enzymes to convert simple sugars into the desired oligosaccharide. smolecule.com The primary enzymes involved in microbial biosynthesis are glycosyltransferases, which, as previously discussed, catalyze the transfer of sugar moieties. smolecule.com

Several microorganisms, including bacteria and fungi, have been identified and engineered for their ability to produce fructooligosaccharides and related compounds. smolecule.com For example, immobilized cells of Protaminobacter rubrum have been used for the enzymatic rearrangement of sucrose to produce this compound, with optimization of reaction conditions leading to enhanced yields. smolecule.comresearchgate.net Similarly, certain lactic acid bacteria produce glucansucrases that can synthesize isomelezitose, a related trisaccharide, from sucrose. researchgate.net

The advantages of using microbial fermentation include the potential for controlled and scalable production. smolecule.com Fermentation processes can be carried out in large bioreactors, allowing for the production of significant quantities of this compound. creative-enzymes.com Furthermore, the use of whole-cell systems can sometimes be more cost-effective than using purified enzymes, as it eliminates the need for extensive enzyme purification steps. smolecule.com

Genetic Engineering and Strain Development for Enhanced Bioproduction

The cornerstone of improving the biotechnological production of compounds like this compound lies in the strategic modification of microbial strains. nih.gov Genetic engineering offers a suite of powerful tools to manipulate the genetic makeup of microorganisms, directing their metabolic processes toward the overproduction of the desired product. wikipedia.org The primary goals of strain development for this compound bioproduction include increasing the yield and productivity, enhancing the utilization of substrates, and improving the strain's tolerance to process conditions.

Modern genetic engineering techniques, such as CRISPR-Cas9, allow for precise gene editing to enhance metabolic pathways. aciesbio.com For this compound, which is synthesized via transglycosylation, key targets for genetic modification include the enzymes responsible for this conversion, such as glycosyltransferases or β-fructofuranosidases. Strategies involve overexpressing the genes that code for these crucial enzymes. Furthermore, genes responsible for competing metabolic pathways, which divert substrates away from this compound synthesis, can be knocked out or downregulated to improve the carbon flux towards the product. nih.gov

Another approach is adaptive laboratory evolution (ALE), where microbial populations are cultivated for extended periods under specific selective pressures. nih.gov This process can naturally select for mutants with improved production characteristics without direct genetic manipulation. Protoplast fusion can also be employed to combine the desirable traits of different strains, creating hybrid organisms with enhanced capabilities. nih.gov

The development process involves several stages, from identifying target genes to creating and screening a library of mutants to find the most efficient producers. nih.gov The selection of an appropriate microbial host is also critical, with organisms like Escherichia coli, Saccharomyces cerevisiae, and various Aspergillus species being common choices due to their well-understood genetics and robustness in industrial fermentation processes. aciesbio.com

Table 1: Genetic Engineering Strategies for Enhanced this compound Production

| Genetic Strategy | Target | Expected Outcome | Relevant Techniques |

|---|---|---|---|

| Enzyme Overexpression | Genes encoding key transglycosylation enzymes (e.g., glucosyltransferases). | Increased catalytic activity, leading to higher conversion rates of substrates to this compound. | Recombinant DNA technology, use of strong promoters. wikipedia.org |

| Pathway Engineering | Deletion or downregulation of genes in competing metabolic pathways (e.g., glycolysis, other oligosaccharide synthesis). | Redirects precursor metabolites (e.g., glucose, fructose (B13574), sucrose) towards the this compound synthesis pathway. | CRISPR-Cas9 gene knockout, RNA interference (RNAi). aciesbio.com |

| Improved Substrate Uptake | Genes encoding sugar transport proteins. | Enhanced rate of substrate import into the cell, making more precursors available for conversion. | Site-directed mutagenesis, overexpression of transporter genes. |

| Enhanced Stress Tolerance | Genes related to osmotic stress, pH tolerance, and temperature stability. | Increased strain robustness, allowing for stable production under demanding industrial fermentation conditions. | Adaptive Laboratory Evolution (ALE), protoplast fusion. nih.gov |

Metabolic Flux Analysis in Producing Microorganisms

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of its physiological state. creative-proteomics.comwikipedia.org By understanding the flow of metabolites through the intricate network of biochemical pathways, researchers can identify bottlenecks, inefficient steps, and competing reactions that limit the production of a target compound like this compound. wikipedia.orgnih.gov

The most powerful form of MFA is ¹³C-Metabolic Flux Analysis (¹³C-MFA). creative-proteomics.com This technique involves feeding the microorganism a substrate, such as glucose, that is labeled with the stable isotope carbon-13 (¹³C). nih.gov As the microbe metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically protein-bound amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to calculate the intracellular metabolic fluxes. creative-proteomics.comwikipedia.org

For this compound production, MFA can elucidate how carbon from primary substrates like sucrose or glucose is partitioned between cell growth, energy production (e.g., the TCA cycle), and the synthesis of the desired oligosaccharide. nih.gov This analysis can reveal, for example, that a significant portion of the fructose moiety is being diverted into glycolysis rather than being used for this compound synthesis. Such insights are invaluable for guiding rational metabolic engineering strategies. nih.govnih.gov By comparing the flux maps of a wild-type strain and a genetically engineered overproducing strain, the success of the genetic modifications can be quantitatively assessed. researchgate.net

Table 2: Hypothetical Metabolic Flux Distribution for this compound Production

Flux values are represented as a relative percentage of the total substrate uptake rate.

| Metabolic Pathway | Flux in Wild-Type Strain (%) | Flux in Engineered Strain (%) | Implication of Change |

|---|---|---|---|

| Substrate Uptake | 100 | 100 | Normalized baseline for comparison. |

| Glycolysis | 45 | 25 | Successful downregulation of a competing pathway. |

| Pentose Phosphate Pathway | 15 | 10 | Reduced flux to nucleotide synthesis, redirecting carbon. |

| TCA Cycle | 20 | 15 | Less carbon directed to energy production, more available for synthesis. |

| Biomass Formation | 15 | 10 | Reduced growth rate, prioritizing product synthesis. |

| This compound Synthesis | 5 | 40 | Significant increase in carbon flux towards the desired product. |

Bioprocess Parameter Optimization in Fermentation Systems

Optimizing the parameters of the fermentation process is a critical step to maximize the yield, productivity, and economic viability of this compound production. evologic.at Each microorganism has a unique set of optimal conditions, and fine-tuning the bioprocess environment is essential to leverage the full potential of a genetically improved strain. nih.govmdpi.com Key parameters targeted for optimization include the composition of the culture medium, pH, temperature, agitation, aeration, and substrate feeding strategy. evologic.atnih.gov

The choice between different fermentation modes, such as batch, fed-batch, or continuous fermentation, can significantly impact outcomes. infors-ht.com For many bioprocesses, a fed-batch strategy is preferred as it allows for control over the growth rate by limiting the substrate, which can prevent the formation of inhibitory byproducts and manage oxygen demand. infors-ht.com The feeding profile itself can be optimized, with strategies ranging from constant feeding to exponential feeding that maintains a specific growth rate. infors-ht.com

Data-driven models and machine learning algorithms are increasingly being used to accelerate the optimization process. nih.govibioic.com These models can analyze the complex interactions between various parameters and predict the optimal conditions, reducing the need for extensive and time-consuming experimental trials. ibioic.com Consistent monitoring and control of the process parameters are vital for maintaining the optimal state and ensuring a robust and reproducible production process. evologic.at For instance, optimizing the temperature and pH can maximize the activity and stability of the key enzymes involved in synthesis. smolecule.com

Table 3: Optimization of Fermentation Parameters for this compound Production

| Parameter | Initial Condition | Optimized Condition | Impact on Production |

|---|---|---|---|

| Temperature | 30°C | 50°C | Increased enzyme activity and higher reaction rate. smolecule.com |

| pH | 7.0 | 5.5 | Optimal pH for the key transglycosylation enzyme, minimizing byproduct formation. smolecule.com |

| Substrate Concentration (Sucrose) | High initial concentration (Batch) | Controlled low concentration (Fed-Batch) | Avoids substrate inhibition and osmotic stress, improving cell viability and productivity. infors-ht.com |

| Agitation/Aeration (DO) | Constant high speed | Cascaded control based on Dissolved Oxygen (DO) | Maintains optimal oxygen levels for cell health without causing excessive shear stress. |

| Nitrogen Source (e.g., Yeast Extract) | 10 g/L | 15 g/L | Improved biomass production and enzyme synthesis. |

Sophisticated Analytical Techniques for Isomaltosylfructoside Characterization

High-Resolution Chromatographic Separations for Isomaltosylfructoside and Related Oligosaccharides

High-resolution chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, as well as for assessing its purity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of carbohydrates, including this compound. solvias.comchromatographyonline.com This technique separates carbohydrates based on their acidity, allowing for the effective separation of complex mixtures of oligosaccharides. solvias.com The use of a pulsed amperometric detector provides highly selective and sensitive detection of electroactive species like reducing carbohydrates, even within intricate matrices. solvias.com

HPAEC-PAD is widely recognized for its ability to separate isomeric sugars, such as epimers and disaccharides with different linkage positions. chromatographyonline.com This makes it particularly suitable for the detailed oligosaccharide profiling of samples containing this compound and its isomers. The method can be employed for both qualitative analysis of oligosaccharide profiles and for semi-quantitative evaluation by measuring peak areas. nih.gov For accurate quantification, a calibration curve using a suitable standard, such as D-ribitol for certain applications, is employed. iss.it The reliability of HPAEC-PAD is dependent on maintaining constant conditions for elution and detector response to ensure repeatability and intermediate precision. mdpi.com

The following table summarizes typical parameters for HPAEC-PAD analysis of oligosaccharides:

| Parameter | Typical Value/Condition |

| Column | CarboPac™ series (e.g., PA1, PA200) nih.gov |

| Mobile Phase | Alkaline eluent (e.g., Sodium Hydroxide) with a salt gradient (e.g., Sodium Acetate) chromatographyonline.com |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode solvias.com |

| Application | Oligosaccharide profiling, purity assessment, quantification solvias.comnih.govresearchgate.net |

This table provides a general overview of HPAEC-PAD parameters for oligosaccharide analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural elucidation of volatile and thermally stable compounds. However, for non-volatile molecules like this compound, a crucial derivatization step is required to increase their volatility. jfda-online.comresearchgate.net This chemical modification makes the analyte more amenable to the GC environment. jfda-online.com Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com For instance, the silylation reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used for the derivatization of amino acids, a process sensitive to moisture. sigmaaldrich.com

Once derivatized, the sample is introduced into the GC-MS system, where the gas chromatograph separates the components of the mixture. The mass spectrometer then fragments the individual components and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for structural confirmation. mdpi.com The identity of analyzed components can be further confirmed by comparing their mass spectra with those of known standards. researchgate.net

Challenges in GC-MS analysis of certain samples, such as those with high salt content, can be overcome by specific sample preparation protocols that involve solvent drying and ultrasonication to remove residual water that can interfere with compound detection. protocols.io

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. wikipedia.orgchemyx.com This synergy allows for the analysis of a wide array of biochemical, organic, and inorganic compounds. wikipedia.org LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound, as it does not require derivatization. thermofisher.com

In LC-MS, the liquid chromatograph first separates the components of a mixture. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically using soft ionization techniques like electrospray ionization (ESI). nih.gov ESI is effective for a broad range of biological molecules and generates ions with minimal fragmentation, which is crucial for determining the accurate molecular weight of the intact molecule. nih.govlcms.cz High-resolution mass spectrometers, such as time-of-flight (TOF) analyzers, can provide mass accuracies of better than 20 ppm, offering high confidence in the determined molecular weight. lcms.cz

Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. ncsu.edu The resulting fragmentation pattern can be used to elucidate the structure of the molecule and identify its substructures. ncsu.eduresearchgate.net This is particularly useful for the detailed structural characterization of oligosaccharides. researchgate.net

Supercritical Fluid Chromatography (SFC) has re-emerged as a significant analytical tool, particularly for the separation of isomers. chromatographyonline.comsouthampton.ac.uk SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique offers several advantages, including high separation efficiency, faster analysis times compared to HPLC, and the ability to separate a wide range of compounds, from non-polar to polar. southampton.ac.ukmdpi.com

A key strength of SFC lies in its superior ability to separate isomers, including chiral compounds and structurally similar molecules. chromatographyonline.comsouthampton.ac.uk The selectivity of the separation can be fine-tuned by adjusting various parameters such as the composition of the mobile phase (by adding organic modifiers), the stationary phase, temperature, and pressure. southampton.ac.uk For the separation of enantiomers, polysaccharide-based stationary phases are commonly used due to their wide applicability and high loadability. chromatographyonline.com The combination of SFC with mass spectrometry (SFC-MS) further enhances its utility by providing mass information for the separated isomers. mdpi.com

The application of SFC is particularly beneficial for the analysis of complex samples where traditional liquid chromatography may not provide sufficient resolution for isomeric separation. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Studies

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the detailed structural elucidation of this compound, including the determination of glycosidic linkages and anomeric configurations.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful suite of experiments for determining the complete structure of complex molecules like this compound. nih.govbitesizebio.com These techniques spread the NMR signals over two dimensions, improving data resolution and providing richer structural information. bitesizebio.com

Correlation Spectroscopy (COSY) : The COSY experiment is a homonuclear 2D NMR technique that identifies protons that are coupled to each other, typically through three bonds. libretexts.orgcam.ac.uk Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, helping to establish the connectivity of protons within a sugar ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and directly attached carbons (or other heteronuclei like ¹⁵N). columbia.edusdsu.edu This experiment is highly sensitive and allows for the unambiguous assignment of proton and carbon signals for each sugar residue. bitesizebio.comcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is another heteronuclear 2D NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This is a crucial experiment for determining the glycosidic linkages between sugar units, as it shows correlations across the glycosidic bond. columbia.eduresearchgate.net For example, a correlation between the anomeric proton of one sugar and a carbon of the adjacent sugar unit confirms the linkage position. columbia.edu

Together, these multi-dimensional NMR experiments provide the necessary data to piece together the complete covalent structure of this compound. researchgate.netresearchgate.net The anomeric configuration (α or β) can often be determined from the chemical shifts and coupling constants of the anomeric protons observed in the 1D and 2D NMR spectra. creative-proteomics.commagritek.com For instance, the chemical shift of anomeric protons typically appears in the range of 4.3–5.9 ppm, with α-anomers generally resonating at a lower field than β-anomers. creative-proteomics.com

The following table provides a summary of the information obtained from different multi-dimensional NMR experiments for the structural elucidation of oligosaccharides:

| NMR Experiment | Information Provided | Application in this compound Analysis |

| COSY | ¹H-¹H correlations through bonds (typically 3-bond coupling) libretexts.org | Establishes proton connectivity within each monosaccharide unit. youtube.com |

| HSQC | ¹H-¹³C one-bond correlations sdsu.edu | Assigns proton and carbon signals for each sugar residue. youtube.com |

| HMBC | ¹H-¹³C correlations over multiple bonds (2-3 bonds) sdsu.edu | Determines the glycosidic linkages between the monosaccharide units. youtube.comyoutube.com |

This table summarizes the primary applications of common 2D NMR experiments in the structural analysis of oligosaccharides.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Conformational Analysis

The three-dimensional arrangement of atoms in a chiral molecule like this compound dictates its biological activity and physical properties. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two chiroptical spectroscopic techniques that provide valuable insights into the stereochemistry and conformational features of such molecules.

Optical Rotatory Dispersion refers to the phenomenon where the angle of optical rotation of a substance varies with the wavelength of the polarized light passing through it. The specific rotation is a fundamental property of a chiral compound. An ORD spectrum, a plot of specific rotation against wavelength, can reveal information about the absolute configuration of molecules. The variation of optical activity with wavelength is described by the Drude equation, which relates the specific rotation to the wavelength of light and the wavelength of the nearest absorption maximum.

Circular Dichroism, on the other hand, is the differential absorption of left and right circularly polarized light by a chiral molecule. springernature.comnih.gov A CD spectrum is obtained by plotting the difference in absorption (ΔA = A_L - A_R) against the wavelength. This technique is particularly sensitive to the secondary structure of biomolecules like proteins and can also be used to study the conformation of carbohydrates. springernature.comnih.gov Changes in the CD spectrum can indicate conformational shifts due to interactions with other molecules or changes in environmental conditions. nih.govnih.gov

While ORD and CD are powerful tools for the conformational analysis of chiral compounds, specific studies applying these techniques to this compound are not extensively detailed in published literature. However, the principles of these methods are fully applicable to elucidating its spatial structure.

Table 1: Comparison of ORD and CD Techniques

| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |

| Principle | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Measures the difference in absorption between left and right circularly polarized light as a function of wavelength. springernature.com |

| Measurement | Angle of Rotation (α) | Ellipticity (θ) or Molar Ellipticity |

| Spectrum | A plot of specific rotation vs. wavelength, often showing peaks and troughs known as the Cotton effect. libretexts.org | A plot of differential absorption vs. wavelength, showing positive or negative bands. youtube.com |

| Primary Application | Determining absolute configuration, studying conformational equilibria. | Assessing secondary structure of proteins, detecting conformational changes, and studying molecule-ligand interactions. springernature.comnih.govnih.gov |

Capillary Electrophoresis (CE) for Isomer Separation and Purity Analysis

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in submillimeter diameter capillaries. wikipedia.org It is exceptionally well-suited for the analysis of carbohydrates, including the separation of closely related isomers and the assessment of purity. nih.gov The fundamental principle of CE involves the migration of charged analytes through an electrolyte solution within a capillary under the influence of an electric field. wikipedia.orglongdom.org Separation is achieved based on the analytes' differential migration rates, which are a function of their charge-to-size ratio. nih.gov

The high efficiency of CE stems from the flat flow profile of the electroosmotic flow (EOF), which minimizes band broadening compared to the parabolic flow seen in pressure-driven systems like HPLC. wikipedia.org This results in sharp peaks and excellent resolution, enabling the separation of structurally similar oligosaccharides, such as positional isomers. nih.gov

For purity analysis, CE can effectively separate this compound from starting materials, reaction by-products, and degradation products. Its high resolving power makes it ideal for detecting minute impurities that might be missed by other methods. In the context of isomer separation, CE can distinguish this compound from other trisaccharides that have the same molecular weight but differ in their glycosidic linkages or monosaccharide composition.

Several modes of CE can be applied to carbohydrate analysis:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs based on the charge-to-mass ratio of the analytes. labcompare.com While native oligosaccharides are neutral, they can be derivatized with a charged tag or complexed with borate (B1201080) ions to impart a charge, allowing for separation by CZE.

Capillary Gel Electrophoresis (CGE): This mode utilizes a gel matrix within the capillary to act as a molecular sieve, separating molecules based on their size. longdom.orglabcompare.com It is particularly useful for separating oligosaccharides of different degrees of polymerization.

Table 2: Modes of Capillary Electrophoresis for Carbohydrate Analysis

| CE Mode | Principle of Separation | Application for this compound |

| Capillary Zone Electrophoresis (CZE) | Based on charge-to-size ratio in a free electrolyte solution. longdom.org | Purity analysis and isomer separation of charged derivatives or borate complexes of this compound. |

| Capillary Gel Electrophoresis (CGE) | Based on size, as analytes migrate through a gel-filled capillary acting as a molecular sieve. longdom.org | Separation from other oligosaccharides of different sizes (e.g., disaccharides, tetrasaccharides). |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between an aqueous phase and pseudo-stationary phase micelles. labcompare.com | Separation of neutral this compound from other neutral or charged impurities. |

Development and Validation of Quantitative Analytical Methodologies in Complex Biological and Industrial Matrices

The accurate quantification of this compound in complex samples, such as biological fluids (plasma, urine) or industrial products (foods, fermentation broths), presents a significant analytical challenge. nih.govresearchgate.net The presence of numerous other components in these matrices can interfere with the analysis, a phenomenon known as the matrix effect, which can compromise accuracy, precision, and sensitivity. chromatographyonline.com Therefore, the development and validation of a robust quantitative method are critical.

The development process typically involves several key stages:

Sample Preparation: This is a crucial step to remove interfering substances from the sample matrix. nih.gov Common techniques include protein precipitation for biological samples, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The goal is to obtain a clean extract containing the analyte of interest, thereby minimizing matrix effects. nih.gov

Chromatographic Separation and Detection: High-Performance Liquid Chromatography (HPLC) is a widely used technique for carbohydrate analysis. For sensitive and specific quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov LC-MS/MS offers exceptional specificity by selecting the precursor ion of this compound and monitoring its specific product ions after fragmentation, effectively filtering out noise from the matrix. nih.gov

Method Validation: Once developed, the analytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to established guidelines and involves assessing several key parameters.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. chromatographyonline.com |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Enzymology and Metabolism of Isomaltosylfructoside in Non Human Biological Systems

Enzymatic Hydrolysis and Degradation Mechanisms by Specific Glycoside Hydrolases

The primary mechanism for the breakdown of isomaltosylfructoside is enzymatic hydrolysis, a reaction catalyzed by enzymes known as glycoside hydrolases (GHs). wikipedia.orgcazypedia.org These enzymes cleave the glycosidic bonds that link the monosaccharide units together. wikipedia.org Given the structure of this compound, the key target for initial degradation is the α-1,6-glucosidic linkage within the isomaltose (B16258) moiety.

Several families of glycoside hydrolases are known to act on α-glucans. Research on isomalto-oligosaccharides (IMOs), a class of compounds that includes this compound's structural relatives like panose (B1197878), points to specific GH families being involved in their degradation. jst.go.jpcsic.es In probiotic bacteria such as Lactobacillus and Bifidobacterium, enzymes targeting α-1,6-glucosidic bonds are the most abundant intracellular glycoside hydrolases. d-nb.info The hydrolysis is typically catalyzed by intracellular glucan 1,6-α-glucosidases, which belong to GH families like GH13 and GH31. jst.go.jpd-nb.info These enzymes break down the oligosaccharide into its constituent monosaccharides—glucose and fructose (B13574)—which can then be funneled into the cell's central metabolic pathways. smolecule.com The hydrolysis of amylopectin, a branched glucan, also yields oligosaccharides with mixed α-(1→4) and α-(1→6) linkages, requiring specific enzymes for their breakdown. nih.gov

The general reaction mechanism for many retaining glycoside hydrolases involves a two-step process where two key acidic residues in the enzyme's active site participate. cazypedia.org In the first step, one residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other residue acts as an acid, protonating the glycosidic oxygen to facilitate the departure of the rest of the sugar chain. In the second step, the roles are reversed; the second residue acts as a base to activate a water molecule, which then hydrolyzes the intermediate, releasing the final sugar portion and regenerating the enzyme. cazypedia.org

The efficiency and specificity of an enzyme's catalytic activity are described by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). wikipedia.orgnih.gov The K_m value is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate; a low K_m indicates high affinity. nih.gov V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

While specific kinetic data for the enzymatic degradation of this compound are not extensively documented, studies on related enzymes and substrates provide valuable insights. For instance, research on a soluble acid invertase (SAI) from sugarcane demonstrated that it could hydrolyze the sucrose (B13894) isomer isomaltulose, with a specificity constant (V_max/K_m) about 10% of that for its primary substrate, sucrose. nih.gov This indicates that while the enzyme can degrade the isomer, it does so less efficiently. Similar kinetic analyses would be necessary to quantify the affinity and catalytic efficiency of specific 1,6-α-glucosidases for this compound. Such studies are crucial for understanding how efficiently different microorganisms can utilize this trisaccharide compared to other available carbohydrates. nih.gov

| Parameter | Description | Significance for this compound Metabolism |

| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is fully saturated with substrate. | Indicates the maximum metabolic flux possible through the degradation pathway. |

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of substrate affinity. | A low K_m would imply that microbes can efficiently bind and degrade this compound even at low environmental concentrations. ruc.dk |

| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the intrinsic catalytic efficiency of a single enzyme molecule. |

| k_cat/K_m (Specificity Constant) | Represents the overall catalytic efficiency of the enzyme for a particular substrate. | Allows for comparison of an enzyme's preference for this compound versus other oligosaccharides. |

This table outlines the key enzyme kinetic parameters and their relevance in the study of this compound degradation. Specific values would need to be determined experimentally.

Understanding the three-dimensional structure of enzyme-substrate complexes is fundamental to elucidating the precise mechanism of catalysis. numberanalytics.com X-ray crystallography is a primary technique used to determine the atomic-level structure of proteins and their complexes with ligands. libretexts.organton-paar.com While no crystal structures of an enzyme specifically bound to this compound are currently available, the structures of related glycoside hydrolases offer a clear model.

Many enzymes in the GH13 family, which includes α-amylases and 1,6-α-glucosidases, share a conserved three-dimensional fold known as a (β/α)8-barrel or TIM barrel, which forms the catalytic domain. nih.gov Structural analyses of these enzymes have identified the key amino acid residues that form the active site and participate directly in catalysis. numberanalytics.com These typically include a pair of aspartic acid or glutamic acid residues that function as the catalytic nucleophile and the general acid/base. nih.gov

Based on these known structures, it can be inferred that an this compound molecule would bind within a cleft or pocket on the enzyme surface. The substrate would be oriented in a way that places the α-1,6-glucosidic bond precisely between the catalytic nucleophile and the acid/base residue, allowing for efficient cleavage. High-resolution structural data of an this compound-enzyme complex would be invaluable for visualizing these interactions, understanding the basis of substrate specificity, and potentially for engineering enzymes with enhanced activity. numberanalytics.comnih.gov

Enzyme Kinetics and Substrate Affinity Studies of this compound-Degrading Enzymes

Role of this compound in Microbial Carbon Metabolism and Bioenergetics

In many microbial ecosystems, particularly the mammalian gut, the ability to utilize a diverse range of carbohydrates is a key factor for survival and proliferation. Oligosaccharides like this compound, if present, can serve as a valuable carbon and energy source for specific microbes. jst.go.jpd-nb.info Probiotic bacteria, including various species of Bifidobacterium and Lactobacillus, are known to metabolize isomalto-oligosaccharides (IMOs). jst.go.jpcsic.es

The general metabolic scheme involves the transport of the oligosaccharide into the cell, followed by its intracellular hydrolysis into monosaccharides (glucose and fructose). smolecule.com These simple sugars are then phosphorylated and enter central glycolytic pathways, such as the Embden-Meyerhof-Parnas pathway, to be converted into pyruvate (B1213749). nih.gov The subsequent fermentation of pyruvate yields ATP, the cell's primary energy currency, along with various end products like lactate (B86563), acetate (B1210297), and ethanol. The net energy gain from this compound metabolism is directly linked to these catabolic processes.

Before intracellular degradation can occur, this compound must be transported across the bacterial cell membrane. Bacteria have evolved several sophisticated transport systems for sugar uptake. researchgate.netasm.org Genomic and transcriptomic analyses of probiotic bacteria suggest two primary systems are responsible for the uptake of IMOs. jst.go.jp

ATP-Binding Cassette (ABC) Transporters: This is a common mechanism in many bacteria, including Bifidobacterium and Streptococcus species. jst.go.jpnih.gov ABC transporters are multi-protein complexes that use the energy from ATP hydrolysis to actively transport substrates across the membrane. asm.org They typically consist of a high-affinity periplasmic or substrate-binding protein that initially captures the sugar, and one or two integral membrane proteins that form a channel, powered by one or two cytoplasmic ATP-binding proteins (ATPases). nih.gov In Bifidobacterium, it is proposed that a dual-specificity ABC transport system is responsible for the uptake of both IMOs and galactosides. jst.go.jp

Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS): This system is characteristic of many firmicutes, including Lactobacillus. jst.go.jp The PTS mediates both the transport and phosphorylation of the sugar in a single process. It involves a cascade of proteins that transfer a phosphoryl group from the high-energy donor phosphoenolpyruvate (PEP) to the incoming sugar molecule. This process is energetically efficient as it couples transport directly to the first step of glycolysis. researchgate.net Transcriptomic analysis of Lactobacillus acidophilus suggests that isomaltose and panose are internalized via a PTS. jst.go.jp

| Transport System | Energy Source | Key Components | Organisms (Inferred for IMO) |

| ABC Transporter | ATP Hydrolysis | Substrate-binding protein, Transmembrane domains, ATP-binding cassette (ATPase). nih.gov | Bifidobacterium spp., Streptococcus mutans. jst.go.jpnih.gov |

| PTS | Phosphoenolpyruvate (PEP) | Enzyme I (EI), HPr, Enzyme II (EIIA, EIIB, EIIC). researchgate.net | Lactobacillus spp. jst.go.jp |

This table compares the main features of the two primary transport systems likely involved in the uptake of this compound by probiotic bacteria.

The expression of the genes encoding the enzymes and transporters required for oligosaccharide metabolism is tightly regulated to ensure that the cell only produces these proteins when the specific substrate is available. This regulation often occurs at the genetic level, with the relevant genes organized into operons. jst.go.jpd-nb.info

In Lactobacillus acidophilus , the metabolism of α-(1,4)- (malto-oligosaccharides) and α-(1,6)-gluco-oligosaccharides (IMOs) appears to be genetically and transcriptionally linked. This suggests a coordinated regulatory network that may allow the organism to efficiently switch between or co-utilize different types of starch-derived products. jst.go.jp

In Bifidobacterium , IMO utilization genes, including those for 1,6-α-glucosidases and an ABC transporter, are often found clustered in loci associated with the metabolism of soybean oligosaccharides. This co-localization points to a common regulatory control for a group of related α-glycosides. jst.go.jp

In Streptococcus mutans , an operon responsible for multiple sugar metabolism (the msm system), which includes genes for an ABC transporter active on isomaltotriose, is controlled by a positive regulatory gene called msmR. nih.gov The MsmR protein likely acts as a transcriptional activator that turns on the expression of the operon in the presence of an appropriate inducer molecule derived from the available sugars.

These regulatory systems allow bacteria to respond efficiently to the complex and fluctuating carbohydrate landscape of their environment, such as the human gut.

Microbial Uptake Mechanisms and Transport Systems

Biotransformation Pathways and End-Product Analysis in Non-Human Organisms

The biotransformation of this compound in non-human biological systems is primarily understood through the metabolic actions of microorganisms, particularly those residing in the gut. These organisms possess the enzymatic machinery to degrade this complex oligosaccharide into simpler, fermentable sugars, which are then converted into various metabolic end-products. The primary pathway involves the initial hydrolysis of this compound, followed by the fermentation of its monosaccharide constituents.

The initial and most critical step in the metabolism of this compound by non-human organisms, such as gut bacteria, is its enzymatic hydrolysis. This process breaks down the oligosaccharide into its constituent monosaccharides: glucose and fructose. This degradation is accomplished by specific enzymes capable of cleaving the glycosidic bonds within the this compound molecule. While direct enzymatic studies on this compound are limited, the metabolism of structurally similar isomalto-oligosaccharides (IMOs) provides significant insight. Bacteria, particularly species of Bifidobacterium and Lactobacillus, are known to produce a range of glycoside hydrolases that can break down complex carbohydrates.

Following hydrolysis, the resulting glucose and fructose are readily available for fermentation by a diverse community of gut microbes. The fermentation pathways utilized can vary depending on the specific microorganisms present. The primary end-products of this microbial fermentation are short-chain fatty acids (SCFAs), which play a crucial role in the host's physiology. The most significant of these are acetate, propionate, and butyrate (B1204436). nih.govmetabolon.com Lactic acid is also a key intermediate and end-product, particularly from the metabolism by lactic acid bacteria. nih.gov

The production of these SCFAs is a hallmark of the anaerobic metabolism of carbohydrates by the gut microbiota. nih.gov For instance, studies on the fermentation of IMOs by human fecal microbiomes have demonstrated the production of propionic acid and butyric acid. nih.gov It is well-established that different bacterial species contribute to the synthesis of specific SCFAs. For example, Bifidobacterium species are major producers of acetate and lactate. wikipedia.org The lactate can then be cross-fed to other bacteria, which convert it into butyrate.

Interactive Data Table: Microbial Genera Involved in Oligosaccharide Metabolism and Their Key End-Products

| Microbial Genus | Key Metabolic Activity | Primary End-Products | Relevant Citations |

| Bifidobacterium | Fermentation of oligosaccharides | Acetate, Lactate | wikipedia.org |

| Lactobacillus | Fermentation of carbohydrates | Lactic Acid, Acetate | nih.gov |

| Prevotella | Degradation of complex carbohydrates | Propionate, Butyrate | nih.gov |

| Bacteroides | Fermentation of polysaccharides | Acetate, Propionate | nih.gov |

Interactive Data Table: Major End-Products of this compound Microbial Fermentation

| End-Product | Chemical Formula | Producing Organisms (Examples) | Metabolic Significance | Relevant Citations |

| Acetate | C₂H₄O₂ | Bifidobacterium, Bacteroides | Major SCFA, utilized by the host for energy | nih.govmetabolon.com |

| Propionate | C₃H₆O₂ | Prevotella, Bacteroides | SCFA involved in gluconeogenesis and lipid metabolism | nih.govnih.gov |

| Butyrate | C₄H₈O₂ | Prevotella and other butyrate producers | Primary energy source for colonocytes | nih.govnih.gov |

| Lactic Acid | C₃H₆O₃ | Lactobacillus, Bifidobacterium | Intermediate in cross-feeding, lowers gut pH | nih.gov |

Biotechnological and Industrial Applications of Isomaltosylfructoside Non Clinical/non Human Focus

Utilization as a Substrate in Enzymatic Biotransformation Processes

Enzymatic biotransformation refers to the use of enzymes to modify chemical compounds, and isomaltosylfructoside serves as a valuable substrate in these processes. nih.gov Biotransformations leveraging enzymes are often preferred over chemical synthesis due to their high selectivity and efficiency under mild conditions. embrapa.br

This compound can act as a sugar donor in transglycosylation reactions, a process catalyzed by enzymes like glycosyltransferases. smolecule.com In these reactions, the enzyme transfers sugar moieties from the this compound molecule to an acceptor molecule, leading to the synthesis of new, more complex oligosaccharides and glycoconjugates. smolecule.comfrontiersin.org This method allows for the controlled, enzymatic synthesis of specific oligosaccharide structures that may be difficult to obtain through other means. smolecule.com

The process is highly specific; glycosyltransferases show distinct preferences for both the sugar donor and the acceptor substrate, which dictates the structure of the resulting oligosaccharide. smolecule.comfrontiersin.org This enzymatic pathway facilitates the sequential addition of sugar units to build complex carbohydrates. smolecule.com The ability to use this compound as a building block is part of a broader field of enzymatic synthesis that provides access to large quantities of diverse carbohydrate structures for various applications. nih.gov

While this compound itself is not used to immobilize enzymes, the development of immobilized biocatalysts is crucial for its efficient synthesis and subsequent use. Enzyme immobilization involves confining enzymes to a solid support material, which enhances their stability, allows for reuse, and simplifies the purification of the final product. bioninja.com.aulongdom.orgnih.gov This technique is a cornerstone of modern biocatalysis and is essential for making enzymatic processes economically viable on an industrial scale. nih.gov

The synthesis of this compound is often achieved through the enzymatic rearrangement of sucrose (B13894) using immobilized cells of microorganisms like Protaminobacter rubrum or with immobilized enzymes such as fructosyltransferases. smolecule.com Immobilization protects the enzyme, leading to improved operational stability and higher yields of the desired product. nih.gov Various support materials have been successfully used for immobilizing enzymes involved in oligosaccharide synthesis.

Table 1: Common Support Materials for Enzyme Immobilization

| Support Material | Type | Key Advantages |

|---|---|---|

| Alginate | Natural Polymer | Biocompatible, mild gelation conditions, widely used for cell entrapment. nih.gov |

| Chitosan | Natural Polymer | High affinity for proteins, biodegradable, can be easily modified. nih.gov |

| Carrageenan | Natural Polymer | Forms strong, stable gels; pseudoplastic nature is beneficial for some applications. nih.gov |

| Silica | Inorganic | High mechanical strength, large surface area, chemically inert. nih.gov |

| Epoxy Resins | Synthetic Polymer | Forms stable, covalent bonds with enzymes, providing high rigidity. bioninja.com.au |

These immobilized systems represent highly developed biocatalysts that can be used in continuous production processes, significantly improving the efficiency of both this compound synthesis and its subsequent use as a substrate for other biotransformations. smolecule.com

Production of Novel Oligosaccharides and Glycoconjugates

Integration into Industrial Bioprocesses for Enhanced Product Yields and Biorefining

In industrial bioprocesses, such as large-scale fermentations for biofuels or chemicals, maximizing product yield is a primary objective. scispace.com The efficiency of these processes depends on optimizing conditions for the production microorganism while minimizing the growth of contaminants and the formation of unwanted by-products. patsnap.commdpi.com The introduction of specific oligosaccharides like this compound can contribute to enhanced yields by influencing the microbial ecosystem within the bioreactor.

Applications in Food Science and Technology: Focus on Process Functionality

Beyond its role as a food ingredient, this compound has functional applications in food processing, particularly in fermentation and the preservation of microbial cultures.

Fermentation is a metabolic process driven by microorganisms that transforms raw ingredients, enhancing flavor, texture, and shelf-life. researchgate.netasm.org The composition of the microbial community is critical to the final product's characteristics. researchgate.net Oligosaccharides can act as prebiotics, selectively stimulating the growth of beneficial bacteria, such as Lactic Acid Bacteria (LAB), which are central to the fermentation of products like yogurt, cheese, and sauerkraut. researchgate.netresearchgate.net

By promoting the growth of specific starter cultures (e.g., Lactobacillus species), this compound can help ensure a more consistent and controlled fermentation process. nih.gov This leads to standardized product quality and can enhance the development of desirable flavors and textures. asm.orgnih.gov For example, the enzymatic breakdown of proteins and carbohydrates by the stimulated microbes creates the precursors for various flavor compounds. nih.govmdpi.com The use of specific oligosaccharides can therefore steer the metabolic activity of the microbial consortium to achieve a desired sensory profile in the final fermented food product. asm.org

The preservation of microbial cultures, such as industrial starters or probiotics, is essential for the food industry. longdom.org Cryopreservation (freezing) and lyophilization (freeze-drying) are common methods, but these processes can cause cell damage and reduce viability. scielo.br Cryoprotectants are substances added to protect cells from damage caused by ice crystal formation and dehydration. researchgate.net

Table 2: Effect of Different Cryoprotectants on the Viability of Various Bacterial Strains

| Bacterial Strain | Cryoprotectant | Viability/Survival Rate | Reference |

|---|---|---|---|

| Enterobacterales (15 strains) | 70% Glycerin + Nutrient Supplements | 88.87% | nih.gov |

| Enterobacterales (15 strains) | 70% Glycerin only | 44.81% | nih.gov |

| B. obeum, E. hallii, R. intestinalis | Glycerol + Sucrose + Inulin | 11-37% | nih.gov |

| B. obeum, E. hallii, R. intestinalis | None (Control) | 0.03-2% | nih.gov |

| L. plantarum | 20% Soy Peptone + 1% Lactose | 80% | kjom.org |

Role in Fermentation Processes (e.g., in food or beverage production, not human digestion)

Potential in Biomaterial Development and Non-Food Applications

The exploration of this compound beyond its established roles in the food and nutraceutical sectors reveals potential, albeit largely underexplored, avenues in biomaterial development and various non-food industrial applications. The inherent chemical and physical properties of this rare trisaccharide, such as its stability and low reactivity, suggest its suitability for more advanced material science applications. smolecule.com

Research into rare sugars and oligosaccharides as a class of molecules indicates their potential as building blocks for synthesizing a variety of valuable compounds. scitechnol.com While direct research on this compound for creating biomaterials like scaffolds or hydrogels is limited, the functional properties of similar carbohydrates provide a basis for hypothesizing its potential. For instance, the stability and low reactivity of this compound are advantageous properties for its inclusion in formulations for controlled-release or targeted-delivery systems in non-clinical contexts. smolecule.com

One area of potential non-food application lies in its use as a raw material for producing other chemicals. The biotechnological production of various sugar derivatives for use in cosmetics and as precursors for amino acid synthesis is an active area of research. chemicalbook.comnih.gov this compound, with its unique combination of glucose and fructose (B13574) units, could serve as a precursor for the synthesis of novel polymers or other specialty chemicals. Its resistance to certain enzymatic actions could be leveraged to create more durable bioplastics or other biodegradable materials.

Furthermore, some oligosaccharides have demonstrated inhibitory effects on the growth of certain microorganisms. This suggests a potential application for this compound or its derivatives as a component in antimicrobial coatings or films for non-human use, for example, in preserving materials or in agricultural applications.

While the current body of scientific literature does not provide extensive details on the use of this compound in biomaterial science, its fundamental properties warrant further investigation into these potential non-clinical and non-human focused applications.

| Research Area | Potential Application of this compound | Relevant Properties |

| Material Science | Precursor for biopolymer synthesis | Unique trisaccharide structure, potential for chemical modification |

| Industrial Biotechnology | Platform chemical for derivative synthesis | Stability, resistance to certain enzymes |

| Formulation Science | Component in non-clinical controlled-release systems | Low reactivity, stability |

| Antimicrobial Development | Active ingredient in non-human antimicrobial formulations | Potential for microbial growth inhibition |

Emerging Research Directions and Future Perspectives in Isomaltosylfructoside Science

Discovery and Engineering of Novel Biocatalysts for Isomaltosylfructoside Synthesis and Modification

The enzymatic synthesis of this compound is a key area of research, with scientists constantly searching for and engineering better biocatalysts to improve production efficiency and yield. A variety of enzymes from different microbial sources have been identified as capable of synthesizing this compound, primarily through transglycosylation reactions.

Key Enzymes in this compound Synthesis

Several types of glycoside hydrolases are known to produce this compound. These include:

α-Glucosidases (EC 3.2.1.20): Enzymes from organisms like Bacillus sp. SAM1606 and the yeast Metschnikowia reukaufii can synthesize theanderose from sucrose (B13894), though often with moderate yields. researchgate.netresearchgate.net

Levansucrases (EC 2.4.1.10): Levansucrase from Bacillus subtilis CECT 39 has been shown to be particularly efficient, producing high concentrations of theanderose in a short amount of time by using isomaltose (B16258) as an acceptor for the fructosyl group from sucrose. acs.org

Amylosucrases (EC 2.4.1.4): A notable discovery is the use of amylosucrase from Deinococcus deserti (DdAS) for theanderose synthesis. nih.govnih.gov This enzyme can produce significant quantities of theanderose directly from sucrose without the need for an additional acceptor molecule like isomaltose. researchgate.net

Enzyme Engineering for Enhanced Production

To overcome the limitations of naturally occurring enzymes, such as low yield and the production of unwanted by-products, researchers are turning to protein engineering. By modifying the amino acid sequence of these enzymes, it is possible to alter their catalytic properties. For example, the engineering of an α-glucosidase from Bacillus sp. by replacing specific amino acids near the catalytic site has been shown to increase its transglucosylation activity, leading to higher yields of theanderose. mdpi.com Similarly, mutating a threonine residue in a Bacillus α-glucosidase to an isoleucine resulted in a 1.74-fold increase in the productivity of theanderose. mdpi.com

Another approach involves the use of immobilized enzyme systems. Immobilizing enzymes or whole cells on solid supports can enhance their stability, allow for their reuse, and provide better control over the production process. smolecule.com For instance, the use of immobilized cells of Protaminobacter rubrum has been shown to improve the yield of this compound. smolecule.com Recombinant E. coli cells expressing an α-glucosidase from M. reukaufii have also been entrapped in alginate and used as a biocatalyst for isomelezitose production, a structural isomer of theanderose, suggesting a similar strategy could be applied for this compound. mdpi.com

| Enzyme | Source Organism | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Amylosucrase (DdAS) | Deinococcus deserti | Sucrose | Achieved a 25.4% yield (174.1 g/L) of theanderose. | nih.govnih.gov |

| Levansucrase | Bacillus subtilis CECT 39 | Sucrose and Isomaltose | High productivity of 109.7–130.4 g L–1h–1 and yields up to 37.3%. | acs.org |

| α-Glucosidase | Bacillus sp. SAM1606 | Sucrose | Engineering of the enzyme increased transglucosylation activity. | mdpi.com |

| α-Glucosidase | Metschnikowia reukaufii | Sucrose | Recombinant expression in E. coli for production of related oligosaccharides. | mdpi.com |

Application of Advanced Omics Approaches (e.g., Glycomics, Metagenomics) for Pathway Elucidation and Enzyme Discovery

While specific studies employing advanced omics approaches for the direct elucidation of the this compound biosynthetic pathway are not yet widely reported, these technologies hold immense potential for future research in this area.

Metagenomics for Novel Enzyme Discovery

Metagenomics, the study of genetic material recovered directly from environmental samples, is a powerful tool for discovering novel enzymes without the need for culturing the source microorganisms. core.ac.uk This approach has been successfully used to identify a wide range of carbohydrate-active enzymes (CAZymes), including glycoside hydrolases, from diverse environments like compost, soil, and the gut of termites. researchgate.netacs.org The discovery of novel α-glucosidases, levansucrases, and amylosucrases with unique properties for this compound synthesis could be accelerated by screening metagenomic libraries.

Potential of Glycomics and Other Omics

Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), could be used to identify and quantify the various oligosaccharides, including this compound, produced by different microorganisms or under different conditions. This would provide valuable data for understanding the biosynthetic pathways and for optimizing production. Transcriptomics and proteomics could further complement these studies by identifying the genes and proteins that are upregulated during this compound synthesis, thereby pinpointing the key enzymes involved in the pathway. The integration of these multi-omics datasets would provide a holistic view of the biological processes underlying the production of this valuable trisaccharide.

Development of Sustainable and Economically Viable Production Methodologies for this compound

The development of sustainable and economically viable production methods is crucial for the commercialization of this compound. Current research is focused on enzymatic processes that are more environmentally friendly than chemical synthesis.

Enzymatic Synthesis as a Green Technology

Enzymatic synthesis offers several advantages over traditional chemical methods, including higher specificity, milder reaction conditions, and the generation of fewer by-products, which simplifies downstream processing. acs.org The use of enzymes like amylosucrase, which can synthesize theanderose from a single, readily available substrate like sucrose, is a significant step towards a more sustainable process. nih.govnih.gov

Improving Economic Viability

The economic feasibility of this compound production is closely linked to the efficiency of the enzymatic process. High yields and productivity, such as those reported for the levansucrase from Bacillus subtilis CECT 39, are essential for reducing production costs. acs.org The use of immobilized enzymes, which can be recovered and reused for multiple production cycles, also contributes to the economic viability of the process. smolecule.com Furthermore, exploring the use of low-cost substrates, such as by-products from the agro-food industry, could further enhance the sustainability and cost-effectiveness of this compound production. csic.es

| Production Strategy | Key Features | Contribution to Sustainability and Economic Viability | Reference |

|---|---|---|---|

| Enzymatic Synthesis | High specificity, mild conditions, fewer by-products. | Reduces the need for harsh chemicals and simplifies purification, making it more environmentally friendly. | acs.org |

| High-Yielding Enzymes | Enzymes like levansucrase and amylosucrase show high productivity. | Increases the amount of product per batch, reducing overall production costs. | acs.orgnih.govnih.gov |

| Immobilized Biocatalysts | Enzymes are attached to a solid support for reuse. | Lowers enzyme costs and allows for continuous production processes. | smolecule.com |

| Use of Agro-industrial By-products | Utilizing waste streams as low-cost substrates. | Reduces waste and the cost of raw materials, contributing to a circular economy. | csic.es |

Integration of Computational Modeling and Machine Learning in Oligosaccharide Research

Computational tools are becoming increasingly important in the study of complex carbohydrates like this compound. Molecular modeling and machine learning are being used to understand enzyme mechanisms and to predict biosynthetic pathways.

A recent study on the biosynthesis of theanderose using amylosucrase from Deinococcus deserti employed molecular docking to simulate the interaction between the enzyme and its substrates. acs.org This computational approach provided insights into the putative biosynthetic process, showing how sucrose enters the active site and how the glucose moiety is transferred to another sucrose molecule to form theanderose. acs.org The use of AlphaFold2 for predicting the tertiary structure of the enzyme was also a crucial part of this research. acs.org

While the application of machine learning specifically to this compound research is still in its early stages, it holds great promise. Machine learning algorithms could be trained on existing data to predict the optimal conditions for enzymatic synthesis, to identify new enzyme candidates from sequence databases, or to predict the functional properties of novel oligosaccharides.

Expanding Biotechnological Utility beyond Current Paradigms

The unique properties of this compound open up a range of potential biotechnological applications, primarily in the food and health sectors.

A Promising Prebiotic and Functional Food Ingredient